Ammonium sulfide
Overview
Description
Ammonium sulfide, with the chemical formula (NH₄)₂S, is a compound composed of ammonium and sulfide ions. It is commonly known for its strong and unpleasant odor, often described as similar to rotten eggs. This compound is typically found in a solution form and is used in various industrial and laboratory applications .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium sulfide can be synthesized by passing hydrogen sulfide gas through a solution of ammonium hydroxide. The reaction is as follows: [ \text{H}_2\text{S} + 2\text{NH}_3 \rightarrow (NH_4)_2S ]
Industrial Production Methods: In industrial settings, this compound is often produced by saturating a solution of ammonium hydroxide with hydrogen sulfide gas. The process involves maintaining the solution at a low temperature to ensure maximum absorption of the gas .
Chemical Reactions Analysis
Types of Reactions: Ammonium sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ammonium sulfate and elemental sulfur. [ (NH_4)_2S + O_2 \rightarrow (NH_4)_2SO_4 + S ]
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can react with metal salts to form metal sulfides and ammonium salts.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Metals, other reducing agents.
Reaction conditions: Typically carried out in aqueous solutions at controlled temperatures.
Major Products:
Ammonium sulfate: Formed during oxidation reactions.
Metal sulfides: Formed during substitution reactions with metal salts.
Scientific Research Applications
Ammonium sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in qualitative inorganic analysis to precipitate metal sulfides.
Biology: Employed in staining techniques for visualizing astrocytes and microglia in brain sections.
Medicine: Utilized in certain diagnostic procedures and laboratory tests.
Industry: Applied in photographic development, patina application on bronze, and textile manufacturing
Comparison with Similar Compounds
- Sodium sulfide (Na₂S)
- Potassium sulfide (K₂S)
- Ammonium hydrosulfide (NH₄HS)
Ammonium sulfide stands out due to its specific applications in scientific research and industry, making it a valuable compound in various fields.
Properties
IUPAC Name |
diazanium;sulfide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.S/h2*1H3;/q;;-2/p+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJXRRSPUVSSMN-UHFFFAOYSA-P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[S-2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2S, H8N2S | |
Record name | Ammonium sulfide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ammonium_sulfide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893218 | |
Record name | Ammonium sulfide ((NH4)2S) | |
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Molecular Weight |
68.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium sulfide aqueous solution is a colorless to yellow liquid, with an odor of rotten eggs or ammonia. Can slowly react with water to generate flammable and toxic hydrogen sulfide gas. This reaction is much faster with acid. It may be irritating to skin, eyes and mucous membranes and may cause illness from skin absorption. It may burn and/or emit toxic fumes if heated to high temperatures., Liquid, Colorless to yellow solid below -18 deg C; Decomposes above this temperature; [HSDB] Available as colorless to yellow solution with an odor of rotten eggs; [CAMEO] 40-44% aqueous solution is yellow liquid with a stench; [Alfa Aesar MSDS] | |
Record name | AMMONIUM SULFIDE, SOLUTION | |
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Record name | Ammonium sulfide ((NH4)2S) | |
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Record name | Ammonium sulfide | |
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Boiling Point |
104 °F at 760 mmHg (USCG, 1999), 40 °C /Ammonium sulfide solution/ | |
Record name | AMMONIUM SULFIDE, SOLUTION | |
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Record name | DIAMMONIUM SULFIDE | |
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Flash Point |
72 °F (USCG, 1999), 72 °C (Closed cup) | |
Record name | AMMONIUM SULFIDE, SOLUTION | |
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Record name | DIAMMONIUM SULFIDE | |
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Solubility |
Soluble in water, Soluble in ethanol, alkalies | |
Record name | DIAMMONIUM SULFIDE | |
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Density |
0.99 to 1.01 at 68 °F (USCG, 1999), 1 g/mL at 25 °C /Ammonium sulfide solution/ | |
Record name | AMMONIUM SULFIDE, SOLUTION | |
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Record name | DIAMMONIUM SULFIDE | |
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Color/Form |
Yellow-orange crystals., Compound is found as colorless to yellow crystals below -18 °C or as yellow-orange crystals | |
CAS No. |
12135-76-1 | |
Record name | AMMONIUM SULFIDE, SOLUTION | |
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Record name | Ammonium sulfide ((NH4)2S) | |
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Record name | Ammonium sulphide | |
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Record name | AMMONIUM SULFIDE | |
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Record name | DIAMMONIUM SULFIDE | |
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Melting Point |
Approximately 0 °C; decomposes | |
Record name | DIAMMONIUM SULFIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
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Q1: Can ammonium sulfide be used to passivate SiGe surfaces?
A1: While this compound is often used for surface passivation, studies show it does not effectively passivate Si1-xGex (x=0.25) surfaces. Instead of depositing sulfur, treatment with aqueous this compound leads to oxidation of the surface. [] This oxidation is dependent on the concentration of this compound, with higher concentrations leading to greater oxide formation. []
Q2: What is the effect of this compound treatment on the electrical properties of SiGe?
A3: Despite the formation of oxides, acidic this compound treatments have been shown to reduce interface defects in SiGe-based metal-insulator-semiconductor capacitors (MISCAPs). [] This suggests that the adsorbed sulfur, and potentially oxygen, improve surface stability and reduce electrical activity. []
Q3: Does this compound treatment improve the stability of SiGe surfaces in air?
A4: Interestingly, SiGe substrates treated with dilute this compound solutions oxidize more rapidly in air compared to those treated with higher concentrations. [] This highlights the complex interplay between this compound concentration, surface chemistry, and subsequent air exposure.
Q4: Can this compound be used to enhance the performance of GaAs-based devices?
A5: Yes, this compound treatment has been shown to improve the performance of GaAs-based devices. For example, in GaAs-based Schottky diodes, this compound passivation can increase the Schottky barrier height and significantly enhance the response to ammonia gas. [] This enhancement is attributed to a reduction in metal-semiconductor interface states. []
Q5: What is the impact of this compound treatment on the characteristics of gold and aluminum Schottky barriers on GaAs?
A6: Research indicates that the characteristics of gold and aluminum Schottky barriers on sulfide-treated GaAs surfaces are influenced by the substrate temperature during metal deposition. [] This highlights the importance of carefully controlling processing parameters when using this compound treatments in device fabrication.
Q6: How does this compound treatment affect the surface of In0.53Ga0.47As and InP in MOSFETs?
A7: this compound vapor treatment (ASV) has been found to be more effective than liquid this compound treatment in improving the performance of In0.53Ga0.47As surface-channel and InP-capped buried-channel MOSFETs. [] ASV treatment results in higher drive currents, lower border trap density, and slightly higher oxide/semiconductor interface defect density compared to HCl treatment. []
Q7: What are the benefits of using this compound treatment in the fabrication of Cu2O-based devices?
A8: this compound treatment has been shown to effectively passivate defects in electrodeposited n-type Cu2O thin films, leading to improved optical and electrical properties. [] This treatment enhances conductivity, increases photocurrent, and improves current-voltage characteristics, making it a promising approach for enhancing the quality of Cu2O-based devices. []
Q8: How does annealing temperature affect the properties of sulfur-treated n-type and p-type cuprous oxide?
A9: Annealing temperature plays a crucial role in determining the photocurrent of sulfur-treated n-type and p-type cuprous oxide films. Studies have shown that the optimum annealing temperature for maximizing photocurrent in both types of films is 200°C. []
Q9: Can this compound be used to improve the electrical characteristics of TiO2 films deposited on GaAs and InP substrates?
A10: Yes, treating GaAs and InP substrates with this compound before depositing TiO2 films significantly enhances the electrical properties of the resulting structures. [, ] This improvement is attributed to the passivation of the substrate surface by this compound, leading to reduced leakage currents and interface state densities. [, ]
Q10: Can this compound be used as a sulfur precursor for the synthesis of transition metal disulfides (TMdS)?
A11: Yes, liquid this compound has proven to be a reliable and carbon-free sulfur precursor for synthesizing large-area TMdS in chemical vapor deposition. [] The controlled sulfur flux achieved with liquid this compound allows for the study of growth kinetics and facilitates the growth of large-area monolayer and few-layer MoS2 films. []
Q11: How does the use of this compound as a sulfur precursor compare to conventional sulfur powder evaporation?
A12: Controlling the sulfur flux during TMdS growth is more precise when using liquid this compound compared to the conventional method of evaporating sulfur powder with a heating belt. [] The ability to precisely control the sulfur flux with this compound enables more controlled and reproducible synthesis of TMdS materials.
Q12: Is this compound a versatile sulfur precursor for different types of TMdS?
A13: Yes, this compound has shown potential as an effective and clean sulfur precursor for the growth of a wide range of TMdS materials. [] This versatility makes it a valuable tool for exploring the properties and applications of various TMdS compounds.
Q13: Can this compound be used to prepare highly active CoMoS/Al2O3 catalysts for hydrodesulfurization?
A14: Yes, using this compound as a sulfiding agent in an ex situ presulfidation method has been shown to produce highly active CoMoS/γ-Al2O3 catalysts. [] These catalysts exhibit superior selectivity in the hydrodesulfurization of fluid catalytic cracking (FCC) gasoline compared to catalysts prepared via in situ presulfidation. []
Q14: What are the advantages of using this compound in the ex situ presulfidation of CoMoS/Al2O3 catalysts?
A15: this compound facilitates the formation of ammonium tetrathiomolybdate as an intermediate during the sulfidation of Mo oxide, leading to more complete sulfidation compared to in situ methods. [] Additionally, the use of this compound results in longer MoS2 slab lengths, which contributes to the enhanced selectivity of the catalysts in hydrodesulfurization reactions. []
Q15: How can this compound be used to recover sulfur from industrial residues?
A16: this compound leaching is a viable method for recovering elemental sulfur from various industrial residues, including those from zinc pressure leaching, copper residue leached by chlorine, and copper pyrites. [, , ] This process allows for the recovery of valuable sulfur while also addressing environmental concerns associated with residue disposal.
Q16: Can this compound be recycled in sulfur recovery processes?
A18: Yes, this compound can be recycled back into the process after sulfur recovery through thermal decomposition of the polysulfide solution. [] This recycling capability contributes to the economic viability and environmental sustainability of using this compound in sulfur recovery processes.
Q17: How effective is this compound in removing heavy metals from smelting flue gas?
A19: this compound solution effectively removes heavy metals like lead, cadmium, and mercury from smelting flue gas. [] The efficiency of removal depends on factors such as this compound concentration, solution pH, and the presence of other gases like sulfur dioxide. Under optimal conditions, the removal efficiency can reach over 90% for each of these heavy metals. []
Q18: How does the presence of sulfur dioxide affect the removal of heavy metals by this compound?
A20: The presence of sulfur dioxide in the flue gas can hinder the removal efficiency of heavy metals by this compound. [] This highlights the importance of considering the composition of the flue gas when designing treatment processes using this compound.
Q19: How does the type of sulfide ion source influence the sulfidization flotation of malachite?
A22: The type of sulfide ion source significantly affects malachite sulfidization flotation. Malachite treated with this compound demonstrates a higher flotation recovery compared to treatment with sodium sulfide. [] This difference is attributed to the formation of different copper sulfide products on the malachite surface, influencing its hydrophobicity. []
Q20: What analytical techniques are commonly used to study the effects of this compound treatment on material surfaces?
A23: Various surface characterization techniques are employed to investigate the effects of this compound treatment. X-ray photoelectron spectroscopy (XPS) is used to analyze surface composition and identify the presence of sulfides and oxides. [, , , ] Atomic force microscopy (AFM) helps assess surface morphology and roughness. [, ] Reflection high-energy electron diffraction (RHEED) provides information about surface structure and reconstruction after treatment. [, ] Additionally, capacitance-voltage (C-V) measurements are used to investigate electrical properties and interface defect densities. [, , , , , ]
Q21: What techniques are used to analyze the products of this compound reactions?
A24: Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) can be used to identify and quantify the organic products formed in reactions involving this compound, particularly in the context of lignin depolymerization. []
Q22: What safety precautions should be taken when handling this compound?
A22: this compound is corrosive and releases toxic hydrogen sulfide gas. Therefore, it should always be handled in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment, including gloves and eye protection.
Q23: What are some historical applications of this compound in histochemistry?
A26: This compound played a significant role in early histochemical techniques for visualizing trace metals in biological tissues. In 1867, Perls utilized this compound to reduce iron (III) to iron (II) in tissues before reaction with ferricyanide, resulting in the formation of Turnbull blue, which allowed for the visualization of iron deposits. [, , ]
Q24: What are some alternative methods for the histological detection of iron?
A27: While Perls Prussian blue method remains a widely used technique for iron staining, alternative methods have been developed, including the 'perfusion Turnbull method' and in vivo perfusion with acidic ferrocyanide, both of which aim to improve accuracy and minimize artifacts associated with tissue fixation. [, ]
Q25: What are some limitations of histochemical techniques for detecting trace metals?
A28: Despite their historical significance, histochemical methods for detecting trace metals suffer from limitations such as limited sensitivity and the inability to quantify total metal content. [] They primarily visualize the histologically reactive fraction of loosely bound labile metal ions, which may not represent the total metal concentration in a tissue. []
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